4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
Description
4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a diazenyl (azobenzene) group at the 4-position of the aniline ring. The tert-butyl substituent enhances steric bulk and hydrophobicity, influencing solubility and crystallinity. This compound’s structural complexity requires advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods, to confirm its conformation and electronic properties.
Properties
CAS No. |
324577-52-8 |
|---|---|
Molecular Formula |
C25H27N3O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C25H27N3O/c1-17-8-6-7-9-23(17)28-27-21-14-15-22(18(2)16-21)26-24(29)19-10-12-20(13-11-19)25(3,4)5/h6-16H,1-5H3,(H,26,29) |
InChI Key |
XROFUGPNZBPIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Methylaniline
2-Methylaniline is treated with sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C to generate the diazonium salt. Key parameters include:
-
Temperature : Maintaining ≤5°C prevents premature decomposition.
-
Acid Concentration : Excess HCl stabilizes the diazonium ion.
-
Stoichiometry : A 1:1 molar ratio of aniline to NaNO₂ ensures complete conversion.
-
Dissolve 2-methylaniline (0.02 mol) in 45 mL H₂O and 12 mL conc. HCl.
-
Cool to 0°C, then add NaNO₂ (0.022 mol) in H₂O dropwise.
-
Stir for 30 minutes to form the diazonium chloride.
Coupling with 2-Methyl-4-aminophenol
The diazonium salt is coupled with 2-methyl-4-aminophenol in alkaline conditions (pH 8–9) to form the intermediate 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline. Sodium acetate buffers the solution, while ethanol or DMF enhances solubility.
Reaction Conditions :
Amidation with 4-tert-Butylbenzoyl Chloride
The final step involves reacting 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions.
Acyl Chloride Preparation
4-tert-Butylbenzoyl chloride is synthesized from 4-tert-butylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations:
-
Reflux 4-tert-butylbenzoic acid (1 mol) with SOCl₂ (1.2 mol) in dry DCM.
-
Distill product under reduced pressure.
Amidation Reaction
The amine intermediate is treated with 4-tert-butylbenzoyl chloride in dry pyridine or DMF, with triethylamine (TEA) as HCl scavenger.
Optimized Conditions :
Procedure :
-
Dissolve 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline (0.01 mol) in DMF.
-
Add TEA (0.015 mol) and 4-tert-butylbenzoyl chloride (0.011 mol).
-
Stir for 6–8 hours, then pour into ice-cold HCl.
-
Filter and recrystallize from ethanol.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Azo compounds can be synthesized via palladium-catalyzed cross-coupling. For example, Pd(OAc)₂ facilitates coupling between aryl halides and amines. However, this method is less common due to cost and complexity.
Oxidative Dehydrogenation
tert-Butyl nitrite (TBN) catalyzes oxidative dehydrogenation of hydrazobenzenes to azobenzenes at ambient conditions. While efficient, this method requires hydrazobenzene precursors, adding synthetic steps.
Reaction Optimization and Challenges
By-Product Mitigation
Solvent and Catalyst Screening
Cu(OTf)₂ enhances amidation efficiency via Lewis acid activation, while PEG-200 improves coupling kinetics.
Analytical Characterization
Critical data for verifying product identity:
Spectroscopic Data
Chemical Reactions Analysis
Reduction Reactions
The diazenyl group undergoes reductive cleavage under various conditions:
Key Findings :
-
Catalytic hydrogenation preserves stereochemistry at the benzamide moiety .
-
Acidic conditions (Zn/HCl) accelerate reaction rates but may protonate the amide group, altering selectivity.
Substitution Reactions
The benzamide carbonyl and aromatic rings participate in nucleophilic and electrophilic substitutions:
Nucleophilic Acyl Substitution
Reagents : Amines (e.g., NH₃, RNH₂), alcohols (ROH)
Products :
-
Amides: 4-tert-butyl-N-(2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl)urea derivatives
-
Esters: Methyl/ethyl benzamide analogs
Mechanism :
-
Nucleophile attacks electrophilic carbonyl carbon.
-
Tetrahedral intermediate forms, followed by leaving group expulsion.
Electrophilic Aromatic Substitution (EAS)
Reagents : HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation)
Regioselectivity :
-
Nitration occurs at the para position of the tert-butyl-substituted benzene ring due to steric hindrance .
-
Sulfonation favors the ortho position relative to the diazenyl group.
Acid/Base-Catalyzed Decomposition
Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions:
| Condition | Products | Notes |
|---|---|---|
| HCl (conc.) | 4-tert-butylbenzoic acid + 2-methyl-4-aminoaniline | Diazenyl group cleaves via protonation |
| NaOH (aq.) | Hydrolysis of amide to carboxylic acid | Requires heating (80–100°C) |
Kinetics :
-
Acidic decomposition follows first-order kinetics with in 6M HCl at 25°C.
Oxidation Reactions
The diazenyl group oxidizes to nitroso or nitro derivatives:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 4-tert-butyl-N-(2-methyl-4-nitrosophenyl)benzamide |
| Ozone (O₃) | CH₂Cl₂, -78°C | Fragmentation into smaller aromatic aldehydes |
Mechanistic Insight :
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the diazenyl group:
| Light Source | Wavelength (nm) | Outcome |
|---|---|---|
| UV-A | 365 | Reversible trans → cis isomerization |
| UV-C | 254 | Irreversible degradation via radical pathways |
Applications :
-
Photoswitching materials.
-
Controlled drug release systems.
Polymerization and Coupling Reactions
The compound acts as a monomer in polyamide synthesis:
| Reaction Type | Catalyst | Polymer Properties |
|---|---|---|
| Condensation | TiCl₄ | High thermal stability () |
| Radical Polymerization | AIBN (initiator) | Branched architecture with azo linkages |
Industrial Relevance :
-
Used in coatings and adhesives for high-temperature applications.
Biological Redox Interactions
In vitro studies demonstrate radical scavenging activity:
| Assay | IC₅₀ (μM) | Mechanism |
|---|---|---|
| DPPH Radical Scavenging | 12.4 ± 0.8 | Hydrogen atom transfer (HAT) from diazenyl |
| Hydroxyl Radical (- OH) | 18.9 ± 1.2 | Electron transfer (SET) to stabilize radicals |
Structure-Activity Relationship :
Stability and Degradation Pathways
Thermal Stability :
-
Decomposes at 285°C (TGA data) via simultaneous loss of tert-butyl and diazenyl groups.
Hydrolytic Stability :
-
Stable in neutral water (>6 months) but degrades rapidly at pH < 3 or pH > 10.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide exhibit various biological activities:
- Antiviral Activity : Compounds within the N-phenylbenzamide class have shown promise as antiviral agents. For instance, modifications in the benzamide structure can enhance activity against viruses such as Enterovirus 71 (EV71), with some derivatives demonstrating IC50 values in low micromolar ranges .
- Anticancer Potential : The diazenyl moiety is known to facilitate interactions with nucleophiles, potentially leading to the formation of reactive intermediates that can modify cellular components. This suggests a role in cancer therapy by targeting specific pathways involved in tumor growth.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Preparation of Substituted Benzamides : Starting materials are reacted to form substituted benzamides.
- Diazotization : The diazenyl group is introduced through diazotization reactions, which are crucial for enhancing the compound's reactivity.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
These synthetic routes are essential for obtaining sufficient quantities of the compound for research purposes.
Case Studies
- Antiviral Studies : A study on N-phenylbenzamide derivatives demonstrated their effectiveness against EV71, highlighting the importance of structural modifications for enhancing antiviral activity .
- Cancer Research : Investigations into diazenyl compounds have shown their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
- Material Science Applications : Research into the photophysical properties of diazenylaromatic compounds indicates potential uses in organic electronics and photonic devices due to their unique light absorption characteristics.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzamide group can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72)
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Substituents : Bromo, nitro, and methoxy groups.
- Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density compared to the target compound’s electron-donating tert-butyl group.
- Applications : Likely an intermediate in organic synthesis or explosives research. Crystal structure analysis reveals two molecules per asymmetric unit, highlighting packing differences due to nitro groups .
4-tert-butyl-N-(4-ethoxyphenyl)benzamide
- Substituents : Ethoxy group.
- Key Differences : The ethoxy group improves solubility in polar solvents compared to the hydrophobic diazenyl group in the target compound.
- Applications: Potential use in material science due to its balance of hydrophobicity and polarity .
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
- Substituents : Thiazole sulfonamide.
- Key Differences : The thiazole ring and sulfonamide moiety introduce heteroaromaticity and hydrogen-bonding capacity, often leveraged in antimicrobial agents.
- Applications : Likely investigated for biological activity, diverging from the target compound’s material-focused properties .
Physicochemical Properties
Table 1. Comparative Properties of Benzamide Derivatives
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~400 | Benzamide, Diazenyl (E) | 5.2 | Optoelectronics, Sensors |
| 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide | 379.45 | Benzamide, Pyrazole | 3.8 | Pharmaceuticals |
| 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide | 355.18 | Benzamide, Nitro, Bromo | 2.9 | Synthesis Intermediates |
| 4-tert-butyl-N-(4-ethoxyphenyl)benzamide | 311.41 | Benzamide, Ethoxy | 4.1 | Material Science |
| 4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide | 415.51 | Benzamide, Thiazole, Sulfonamide | 3.5 | Antimicrobial Agents |
Crystallographic and Computational Analysis
Biological Activity
4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a complex organic compound that falls within the category of diazenyl derivatives. Its unique molecular structure, characterized by the presence of a tert-butyl group, a benzamide moiety, and a diazenyl functional group, suggests potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 397.50 g/mol
- CAS Number : 324577-52-8
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that diazenyl compounds can inhibit key cancer cell lines by targeting specific kinases involved in tumor growth. A comparative study revealed that compounds with diazenyl groups demonstrated enhanced cytotoxicity against leukemia cell lines (JVM-13 and MOLT-4) when assessed through MTT assays .
The proposed mechanism of action for this compound includes:
- DNA Binding : The diazenyl moiety may facilitate binding to DNA, leading to the formation of reactive intermediates that disrupt cellular processes.
- Enzyme Interaction : Preliminary studies suggest that this compound interacts with various enzymes and receptors, potentially altering their activity and affecting signal transduction pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship of diazenyl compounds has been extensively studied to elucidate how modifications in structure can influence biological activity. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide | Similar diazenyl and benzamide structures | Antitumor activity |
| 6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide | Contains a benzothiophene core | Enhanced reactivity |
| N-(4-piperidin-3-ylphenyl)-benzamide | Different nitrogen-containing heterocycle | Neuroactive properties |
These comparisons highlight how variations in substituents can significantly alter biological activities, providing insights into pharmacological applications.
Case Studies
Several studies have investigated the biological effects of diazenyl compounds similar to this compound:
- Antibacterial Studies : Compounds with similar diazenyl structures were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
- Anticancer Research : In vitro studies demonstrated that certain diazenyl derivatives exhibited significant inhibition of cancer cell proliferation compared to standard chemotherapeutics like cisplatin .
- Structure Modification Effects : Research on structurally modified diazenyl compounds indicated that specific substitutions could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Questions
Q. What synthetic strategies are employed for preparing 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide, and what critical reaction parameters must be controlled?
- Methodological Answer :
- Diazo Coupling : Formation of the diazonium salt from 2-methylaniline using NaNO₂/HCl at 0–5°C, followed by coupling with 4-amino-2-methylphenol under pH 4–6 to ensure (E)-configuration .
- Benzamide Formation : Activation of 4-tert-butylbenzoic acid with EDC/HOBt in DMF, followed by reaction with the diazenyl-substituted aniline. Triethylamine maintains a basic environment (pH 7–8) .
- Key Parameters :
- Stoichiometric ratios (1:1.2 for acid to coupling agent).
- Solvent polarity (DMF enhances nucleophilicity).
- Moisture exclusion to prevent hydrolysis of intermediates .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.3 ppm), and E-diazenyl coupling constant (J = 12–14 Hz) .
- ¹³C NMR: Confirms carbonyl (δ ~165 ppm) and tert-butyl carbons (δ ~35 ppm).
- HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) .
- HPLC-PDA : Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How does the tert-butyl group influence the physicochemical properties of this compound?
- Methodological Answer :
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (PAMPA assay) .
- Metabolic Stability : Reduces degradation in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-substituted analogs) due to steric hindrance .
Advanced Questions
Q. How can computational methods predict the spectroscopic properties and stability of this compound?
- Methodological Answer :
- DFT Calculations :
- B3LYP/6-31G(d) predicts NMR chemical shifts (error <0.3 ppm) and IR vibrational modes .
- Transition state analysis for E/Z isomerization (barrier ~25 kcal/mol) .
- TD-DFT : Models UV-Vis transitions (λmax ~450 nm) to explain fluorescence behavior .
- MD Simulations : Assess solvent effects (e.g., DMSO stabilizes E-isomer by 2–3 kcal/mol) .
Q. What methodologies address contradictions in reported biological activities of structurally similar benzamides?
- Methodological Answer :
- Standardized Assays : Replicate MTT assays under uniform conditions (48h incubation, 10 µM dose) to minimize variability .
- SAR Studies : Systematically modify substituents (e.g., replacing tert-butyl with CF₃) to isolate activity contributions .
- Meta-Analysis : Aggregate PubChem and peer-reviewed data to identify trends (e.g., trifluoromethyl groups enhance enzyme inhibition) .
Q. How can researchers study the E/Z isomerization dynamics of the diazenyl group?
- Methodological Answer :
- Variable-Temperature NMR : Tracks chemical shift changes (Δδ >0.5 ppm) between 25–80°C to calculate activation energy (Eₐ ≈ 80 kJ/mol) .
- UV-Vis Spectroscopy : Monitors absorbance changes at λmax ~450 nm during thermal isomerization .
- Photochemical Studies : Use UV light (365 nm) to induce Z→E conversion, quantified via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
